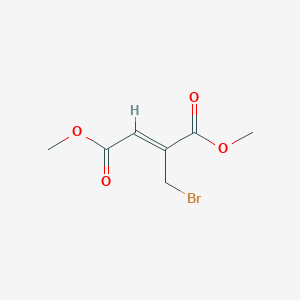
Dimethyl 2-bromomethylfumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-bromomethylfumarate is a chemical compound that has been used in the synthesis of enes, dienes, and related natural products . It is a derivative of fumaric acid, which is known for its use in various pharmaceutical preparations .
Synthesis Analysis
The synthesis of this compound involves a cascade methodology that results in short reaction times and quantitative yields . Two strategies have been identified for its synthesis: starting from fumaric acid or maleic anhydride .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using a structural formula editor and a 3D model viewer . Once the molecule is drawn, it can be converted into a 3D model for further analysis .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it has been used in SN2’ coupling reactions with Wittig reagents . It also plays a role in continuous-flow synthesis, which is a process intensification strategy towards the synthesis of active pharmaceutical ingredients .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques. These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .Aplicaciones Científicas De Investigación
Immunomodulatory and Neuroprotective Properties
Dimethyl fumarate, a derivative of fumaric acid, showcases promising immunomodulatory and neuroprotective properties. It demonstrates a notable ability to modulate the immune system, particularly in the context of multiple sclerosis (MS), by activating nuclear factor (erythroid-derived 2)-related factor pathways, leading to antioxidative responses and cytoprotection. Clinical trials have revealed its potential in reducing relapse rates and disability progression in MS patients, alongside a reduction in inflammatory lesions in the central nervous system. Furthermore, dimethyl fumarate's potential extends to providing neuroprotection in peripheral nervous systems, as evidenced by studies indicating its efficacy in mitigating the effects of autoimmune neuritis in animal models (Linker & Gold, 2013; Pitarokoili et al., 2015).
Synthetic Utility in Chemical Reactions
Dimethyl 2-bromomethylfumarate exhibits significant synthetic utility. It's employed in S(N)2' coupling reactions with various Wittig reagents, allowing for the efficient synthesis of enes, dienes, and a range of natural and synthetic products. This showcases the compound's versatility and applicability in organic synthesis, opening doors to numerous synthetic possibilities and the production of diverse molecular architectures (Patel & Argade, 2007).
Antioxidant Pathway Activation
The potential of dimethyl fumarate in activating the Nrf2 antioxidant pathway is particularly noteworthy. This pathway plays a crucial role in enhancing the body's defense mechanism against oxidative stress, thereby offering a protective effect against various diseases, including MS. Activation of this pathway not only promises therapeutic benefits for neuroinflammatory conditions but also opens up new avenues for exploring dimethyl fumarate's role in other diseases characterized by oxidative stress and inflammation (Linker et al., 2011).
Mecanismo De Acción
Target of Action
The primary target of Dimethyl 2-bromomethylfumarate is believed to be the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway . Nrf2 is a transcription factor that is activated in response to oxidative stress . It plays a crucial role in the regulation of antioxidant response elements (AREs) in the body .
Mode of Action
This compound is thought to interact with its targets through both Nrf2-dependent and independent pathways . The compound is believed to degrade into its active metabolite, monomethyl fumarate (MMF), which then up-regulates the Nrf2 pathway . This leads to an anti-inflammatory immune response due to type II myeloid cell and Th2 cell differentiation and neuroprotection .
Biochemical Pathways
The compound affects several biochemical pathways. It is known to promote glycolysis and diminish cell respiration in endothelial cells . This could be a consequence of a down-regulation of serine and glycine synthesis through inhibition of phosphoglycerate dehydrogenase (PHGDH) activity in these cells .
Pharmacokinetics
After oral intake, it is mostly hydrolyzed to monomethyl fumarate (MMF) in the small intestine . Both this compound and its primary metabolite MMF are believed to be responsible for its therapeutic effect .
Result of Action
The compound’s action results in a shift from a pro-inflammatory Th1/Th17 response to an anti-inflammatory Th2 and regulatory response . This shift is characterized by a decrease in the number of lymphocytes, particularly within the pro-inflammatory T-helper Th1 and Th17 subsets . It also promotes an anti-inflammatory state in B-lymphocyte, myeloid, and natural killer populations .
Análisis Bioquímico
Biochemical Properties
It is known that similar compounds, such as Dimethyl fumarate, have been shown to exhibit immunoregulatory and anti-inflammatory properties
Cellular Effects
Studies on similar compounds like Dimethyl fumarate have shown that it can influence cell function by modulating immune cell functions and reducing pro-inflammatory cytokine production . It’s also suggested that Dimethyl fumarate promotes glycolysis and diminishes cell respiration in endothelial cells
Molecular Mechanism
It is believed that similar compounds like Dimethyl fumarate work via both nuclear factor erythroid-derived 2-related factor (Nrf2)–dependent and independent pathways, leading to an anti-inflammatory immune response
Temporal Effects in Laboratory Settings
Studies on similar compounds like Dimethyl fumarate have shown that it can reduce short-term but not long-term inflammation in a focal EAE model of neuroinflammation .
Dosage Effects in Animal Models
The effects of Dimethyl 2-bromomethylfumarate at different dosages in animal models are not well studied. Studies on similar compounds like Dimethyl fumarate have shown that both preventive and therapeutic DMF treatment was effective in a B cell-mediated EAE model .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well known. It is known that similar compounds like Dimethyl fumarate can be converted into fumarate inside the cell, thus feeding the tricarboxylic acid (TCA) cycle .
Transport and Distribution
It is known that similar compounds like Dimethyl fumarate were once used as a dehumidifying agent and placed inside furniture or shoe boxes to prevent deterioration during transport and storage in high humidity environments .
Subcellular Localization
The subcellular localization of this compound is not well known. Tools like DeepLoc 2.0 can predict the subcellular localization of eukaryotic proteins
Propiedades
IUPAC Name |
dimethyl (Z)-2-(bromomethyl)but-2-enedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrO4/c1-11-6(9)3-5(4-8)7(10)12-2/h3H,4H2,1-2H3/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVJKHGQCFLAEB-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C(CBr)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C(\CBr)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

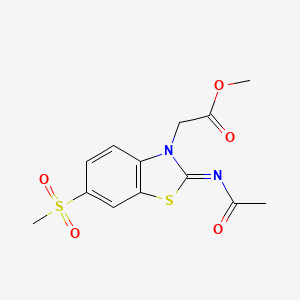
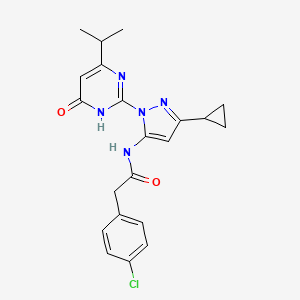
![1,3,6,7-Tetramethyl-8-(4-phenoxyphenyl)-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione](/img/structure/B2882332.png)
![N-Methyl-N-[2-[[(3S)-oxan-3-yl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2882333.png)
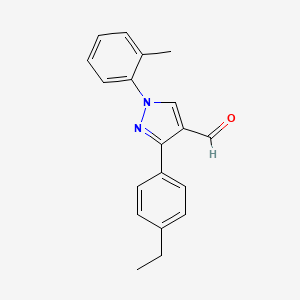

![6-(2-Ethylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
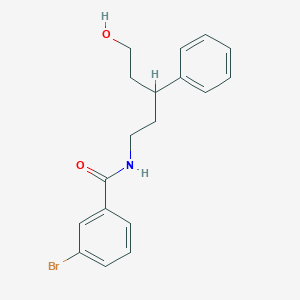

![8-(3,5-dimethylphenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2882342.png)
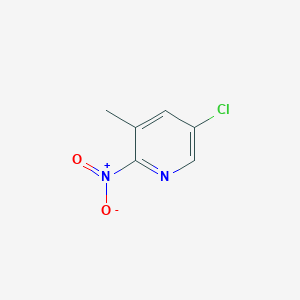
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(furan-3-yl)propan-2-yl)urea](/img/structure/B2882345.png)
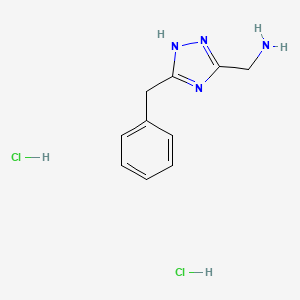
![1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2882348.png)